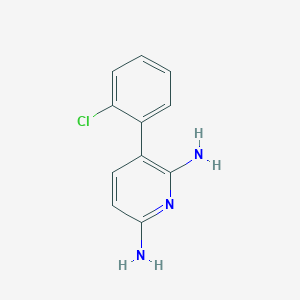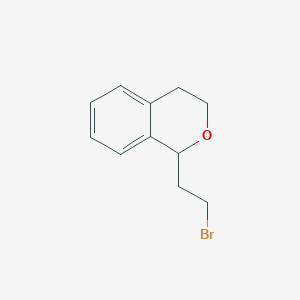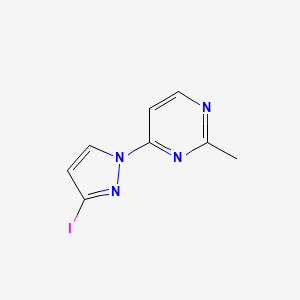
4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine is a complex organic compound with the molecular formula C15H16N2O6S. It is known for its unique chemical structure, which includes both sulfonic acid and pyridine moieties. This compound is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine can be achieved through several methods. One common approach involves the reaction of 4-acetamido-2-aminobenzenesulfonic acid with acetic anhydride in the presence of pyridine. The reaction typically occurs under mild conditions, with the mixture being heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, especially on the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine is utilized in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the pyridine moiety can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidobenzenesulfonic acid: Lacks the acetyloxy group and pyridine moiety.
2-Acetyloxybenzenesulfonic acid: Lacks the acetamido group and pyridine moiety.
Pyridine-2-sulfonic acid: Lacks the acetamido and acetyloxy groups
Uniqueness
The combination of these functional groups with the sulfonic acid and pyridine moieties provides a versatile scaffold for various chemical transformations and biological interactions .
Propiedades
Número CAS |
5394-96-7 |
|---|---|
Fórmula molecular |
C15H16N2O6S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
4-acetamido-2-acetyloxybenzenesulfonic acid;pyridine |
InChI |
InChI=1S/C10H11NO6S.C5H5N/c1-6(12)11-8-3-4-10(18(14,15)16)9(5-8)17-7(2)13;1-2-4-6-5-3-1/h3-5H,1-2H3,(H,11,12)(H,14,15,16);1-5H |
Clave InChI |
YJUKQOAIBIQGOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)OC(=O)C.C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)









![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
